2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide is a heterocyclic compound notable for its biological activities and applications in medicinal chemistry and materials science. The compound features a thiazole ring fused with a naphthalene moiety, which contributes to its unique properties and potential uses in various scientific fields. It is classified as an organic compound with the chemical identifier 917562-34-6.
The synthesis of 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide typically involves a two-step process:
The reaction conditions are crucial for optimizing yield and purity. The use of bases facilitates the nucleophilic attack on the carbonyl carbon of 2-chloroacetamide, leading to the formation of the acetamide linkage.
The molecular structure of 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide consists of:
The structural formula can be represented as:
This indicates a molecular weight of approximately 253.75 g/mol.
2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide can undergo several chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties for specific applications.
The mechanism of action for 2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide involves:
2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide has several notable applications:
This compound's diverse applications underscore its significance in both research and practical applications within scientific fields.
Thiazole—a five-membered heterocycle containing sulfur and nitrogen atoms—has evolved from a chemical curiosity to a cornerstone of drug design. Its aromaticity, conferred by six π-electrons satisfying Hückel's rule, creates multiple reactive sites for donor-acceptor interactions, nucleophilic substitutions, and cycloadditions [1]. The Hantzsch synthesis (1889) provided the first systematic access to thiazoles, enabling their exploration in medicinal contexts [1]. By the 1940s, the identification of thiamine (Vitamin B1) revealed thiazole's biological indispensability, as its thiazolium ring facilitates neurological function through acetylcholine synthesis [1] .
The 20th century witnessed explosive diversification of therapeutic thiazoles:
Table 1: Milestones in Thiazole-Based Drug Development
Era | Compound | Therapeutic Class | Key Mechanism |
---|---|---|---|
1930s-1940s | Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibition |
1940s | Penicillin-G | β-Lactam antibiotic | Transpeptidase inhibition |
1980s | Nizatidine | Antiulcer | Histamine H₂ receptor antagonism |
2000s | Dasatinib | Antineoplastic | BCR-ABL tyrosine kinase inhibition |
This trajectory underscores thiazole's structural versatility, enabling precise modifications for target engagement—a legacy informing contemporary naphtho-thiazole design [1] .
Naphtho-thiazoles merge naphthalene's lipophilic scaffold with thiazole's electronic diversity, creating hybrids with enhanced bioactivity profiles. The naphthalene moiety contributes through:
Exemplifying this, 2-Chloro-N-(4-(naphthalen-1-yl)thiazol-2-yl)acetamide (CAS: 6125-34-4) demonstrates how naphthalene fusion amplifies thiazole effects. Its molecular weight (302.78 g/mol) and SMILES (O=C(CCl)NC₁=NC(C₂=C₃C=CC=CC₃=CC=C₂)=CS₁) reflect a balanced geometry for kinase inhibition [3]. Compared to monocyclic thiazoles, naphtho-annulated analogs show:
Table 2: Comparative Properties of Thiazole vs. Naphtho-Thiazole Systems
Parameter | Simple Thiazole | Naphtho-Thiazole Hybrid | Bioactive Impact |
---|---|---|---|
Molecular Weight Range | 80-150 g/mol | 250-350 g/mol | Enhanced target affinity |
logP (Avg.) | 1.5-2.5 | 3.0-4.5 | Improved membrane penetration |
π-Surface Area | 25-40 Ų | 70-90 Ų | Stronger stacking interactions |
Synthetic Versatility | High | Moderate | Requires tailored annulation methods |
These attributes position naphtho-thiazoles as privileged scaffolds for challenging targets like protein kinases and DNA topoisomerases [1] [3].
The target compound—2-chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide—represents a strategic evolution of naphtho-thiazole hybrids. Its design incorporates three pharmacophoric elements:
Synthetically, this compound bridges simpler precursors like 2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetamide (CID 52176015) and complex naphthalene hybrids. Its molecular formula (C₁₅H₁₃ClN₂OS) balances complexity (MW: 296.79 g/mol) with drug-like properties, as predicted by XLogP3 values ~3.2 [4] [7]. The chloroacetamide group’s reactivity permits downstream derivatization into libraries for high-throughput screening against oncology and inflammation targets—addressing limitations of earlier naphtho-thiazoles lacking such modularity [1] [3] [7].
Table 3: Key Thiazole Derivatives in Preclinical Development
Compound | Core Structure | Therapeutic Target | Status |
---|---|---|---|
WEHI-539 HCl | Aminothiazole | BCL-XL apoptosis regulator | Preclinical optimization |
TP0427736 | Thiazole-pyrimidine | ALK5/TGF-β pathway | Lead optimization |
2-Chloro-N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}acetamide | Naphtho-thiazole-acetamide | Kinases/HDACs (predicted) | Novel investigational |
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0